molecular formula C21H24F2N6O6S B608469 拉罗替尼硫酸盐 CAS No. 1223405-08-0

拉罗替尼硫酸盐

货号 B608469
CAS 编号: 1223405-08-0
分子量: 526.5 g/mol
InChI 键: PXHANKVTFWSDSG-QLOBERJESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Larotrectinib sulfate is an orally available, tropomyosin receptor kinase (Trk) inhibitor, with potential antineoplastic activity . It is used to treat solid tumors with neurotrophic receptor tyrosine kinase gene fusion, which are metastatic, high risk for surgery, or have no alternative treatments . It was discovered by Array BioPharma and licensed to Loxo Oncology in 2013 .


Synthesis Analysis

Larotrectinib sulfate has been synthesized and loaded into Fe-MOF carriers, which showed a large drug loading capacity and significant slow-release properties in vitro . The stability of Larotrectinib sulfate under stress conditions has been assessed according to ICH guideline Q1A (R2). One unknown thermal degradation impurity was formed, which was separated on a C-18 column, using gradient elution and identified by LCMS .


Molecular Structure Analysis

The molecular formula of Larotrectinib Sulfate is C21H24F2N6O6S and its molecular weight is 526.516 g/mol . The structure of Larotrectinib sulfate is presented in the PubChem database .


Chemical Reactions Analysis

Larotrectinib sulfate has shown stability under stress conditions, according to ICH guideline Q1A (R2). One unknown thermal degradation impurity was formed, which was separated on a C-18 column, using gradient elution and identified by LCMS .


Physical And Chemical Properties Analysis

Larotrectinib sulfate is mainly in an amorphous form when loaded into Fe-MOF carriers . More detailed physical and chemical properties can be found in the PubChem database .

科学研究应用

NTRK 基因融合癌症的治疗

拉罗替尼硫酸盐是一种口服给药的小分子、高度选择性的、肌球蛋白受体激酶(TRK)抑制剂 {svg_1}. 它是由 Loxo Oncology 与拜耳公司合作开发的,用于治疗其癌症包含神经营养受体酪氨酸激酶(NTRK)基因融合的成人和儿童患者 {svg_2}. 它已获得全球批准,用于治疗患有 NTRK 基因融合的成人和儿童实体瘤患者 {svg_3}.

缓释制剂系统

目前的研究集中在开发拉罗替尼的新型缓释制剂系统 {svg_4}. 这旨在通过允许药物随时间缓慢释放来提高药物的有效性,从而在较长时间内保持体内药物的恒定水平 {svg_5}.

药物递送系统

合成了生物相容性 Fe 基金属有机骨架 (Fe-MOF) 载体,并通过纳米沉淀和拉罗替尼负载构建了缓释药物递送系统 (Lar@Fe-MOF) {svg_6}. 该系统在体外显示出较大的药物负载能力和显着的缓释特性 {svg_7}.

抗癌活性

Lar@Fe-MOF 系统表现出良好的剂量依赖性抗癌活性 {svg_8}. 体内药效学分析结果表明,Fe-MOF 显着增强了拉罗替尼的抗癌活性,并且具有生物相容性 {svg_9}.

转移性实体瘤的治疗

拉罗替尼硫酸盐已被批准用于治疗具有 NTRK 基因融合且在某些 TRK 蛋白中没有耐药突变的转移性实体瘤 {svg_10}.

局部晚期实体瘤的治疗

已向欧盟提交了在 NTRK 基因融合蛋白的局部晚期或转移性实体瘤的儿童和成人患者中使用拉罗替尼的注册申请 {svg_11}.

作用机制

Target of Action

Larotrectinib sulfate primarily targets the Tropomyosin Receptor Kinase (Trk) . Trk is a receptor tyrosine kinase activated by neurotrophins, and it plays a crucial role in tumor cell growth and survival . It is mutated in a variety of cancer cell types .

Mode of Action

Upon administration, larotrectinib binds to Trk, thereby preventing the interaction between neurotrophins and Trk . This action inhibits Trk activation, which results in the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress Trk .

Biochemical Pathways

The primary biochemical pathway affected by larotrectinib involves the inhibition of the Trk receptor tyrosine kinase . By binding to Trk, larotrectinib prevents the activation of this kinase, thereby disrupting the signaling pathways that promote tumor cell growth and survival .

Pharmacokinetics

It is known that larotrectinib is orally administered , suggesting that it is absorbed through the gastrointestinal tract

Result of Action

The molecular and cellular effects of larotrectinib’s action include the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress Trk . This leads to a decrease in tumor size and potentially to the complete elimination of the tumor .

Action Environment

The action, efficacy, and stability of larotrectinib can be influenced by various environmental factors. For instance, the presence of certain mutations in the tumor cells can affect the drug’s efficacy . Additionally, the drug’s action can be influenced by the presence of metastases, as larotrectinib has been shown to be effective in patients with baseline CNS metastases . .

安全和危害

Larotrectinib is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . Treatment with Larotrectinib is well tolerated with a low rate of treatment-emergent grade 3-4 adverse events .

未来方向

Larotrectinib has shown impressive responses in most patients with TRK fusion cancer, regardless of tumor type and age . The breakthrough indication across cancer subtypes and ages, from infancy through adulthood, highlights the need to understand the heterogeneous patient population and cancer types studied in larotrectinib clinical trials .

生化分析

Biochemical Properties

Larotrectinib sulfate functions as a potent and selective inhibitor of TRK proteins. It binds to the ATP-binding site of TRKA, TRKB, and TRKC, preventing their activation by neurotrophins. This inhibition disrupts downstream signaling pathways that are essential for cell survival and proliferation. Larotrectinib sulfate interacts with various biomolecules, including enzymes and proteins involved in cell signaling. By inhibiting TRK proteins, it induces apoptosis (programmed cell death) and halts cell growth in tumors that overexpress these receptors .

Cellular Effects

Larotrectinib sulfate has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting TRK-mediated signaling pathways, which are involved in cell proliferation, differentiation, and survival. In cancer cells with NTRK gene fusions, larotrectinib sulfate effectively reduces cell viability and induces apoptosis. It also impacts cell signaling pathways, such as the MAPK, PI3K, and PLCγ pathways, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of larotrectinib sulfate involves its binding to the ATP-binding site of TRK proteins, thereby preventing their activation by neurotrophins. This inhibition blocks the downstream signaling pathways that promote cell survival and proliferation. By preventing TRK activation, larotrectinib sulfate induces apoptosis and inhibits cell growth in tumors with NTRK gene fusions. Additionally, it can lead to changes in gene expression and the inhibition of key signaling pathways involved in cancer progression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of larotrectinib sulfate have been observed over time. Studies have shown that it has rapid and durable responses in patients with TRK fusion-positive cancers. The median duration of response, progression-free survival, and overall survival have been reported to be significant, indicating the long-term efficacy of the drug. Larotrectinib sulfate has also demonstrated stability and minimal degradation over time, making it a reliable treatment option for cancer patients .

Dosage Effects in Animal Models

The effects of larotrectinib sulfate vary with different dosages in animal models. Studies have shown that it is effective at reducing tumor growth at various dosages, with higher doses leading to more pronounced effects. At very high doses, toxic or adverse effects may be observed. It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

Larotrectinib sulfate is involved in several metabolic pathways. It is metabolized primarily by the liver, with cytochrome P450 enzymes, particularly CYP3A4, playing a significant role in its metabolism. The drug’s metabolites are then excreted through the urine and feces. The interaction of larotrectinib sulfate with these metabolic pathways can influence its efficacy and safety profile .

Transport and Distribution

Larotrectinib sulfate is transported and distributed within cells and tissues through various mechanisms. It is administered orally and absorbed into the bloodstream, where it binds to plasma proteins and is distributed throughout the body. The drug can cross the blood-brain barrier, making it effective in treating central nervous system tumors. Transporters and binding proteins play a role in its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of larotrectinib sulfate is primarily within the cytoplasm, where it interacts with TRK proteins. The drug’s activity is dependent on its ability to reach and inhibit these receptors. Post-translational modifications and targeting signals may influence its localization to specific cellular compartments or organelles, affecting its overall efficacy and function .

属性

IUPAC Name

(3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N6O2.H2O4S/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27;1-5(2,3)4/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31);(H2,1,2,3,4)/t14-,18+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHANKVTFWSDSG-QLOBERJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@@H](C4)O)C5=C(C=CC(=C5)F)F.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026485
Record name Larotrectinib sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1223405-08-0
Record name Larotrectinib sulfate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1223405080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Larotrectinib sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAROTRECTINIB SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDF76R62ID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does Larotrectinib Sulfate interact with its target and what are the downstream effects?

A: Larotrectinib Sulfate is a highly selective inhibitor of tropomyosin receptor kinases (TRKs) [, , ]. These kinases, encoded by the NTRK genes, are crucial for tumor cell growth and survival in various cancer types. Larotrectinib Sulfate binds to TRKs, preventing their interaction with neurotrophins. This effectively blocks downstream signaling cascades that would normally promote tumor cell proliferation and survival, ultimately leading to apoptosis (programmed cell death) and tumor growth inhibition [, ].

Q2: What is the relationship between the structure of Larotrectinib Sulfate and its activity?

A: While the provided research excerpts do not contain specific details on Larotrectinib Sulfate's structure-activity relationship (SAR), research emphasizes the development of next-generation TRK inhibitors, such as Selitrectinib and Repotrectinib, to combat acquired resistance to first-generation inhibitors like Larotrectinib []. This suggests that modifications to the Larotrectinib Sulfate scaffold can influence potency, selectivity, and overcome resistance mechanisms. Further investigation into SAR studies would be valuable to understand how specific structural features contribute to the drug's overall pharmacological profile.

Q3: What are the known resistance mechanisms to Larotrectinib Sulfate and how do they relate to other TRK inhibitors?

A: The development of acquired resistance is a significant challenge in targeted cancer therapies. While the provided excerpts don't delve into specific resistance mechanisms for Larotrectinib Sulfate, they highlight the emergence of next-generation TRK inhibitors like Selitrectinib and Repotrectinib, specifically designed to overcome resistance arising from previous Larotrectinib treatment []. This implies that mutations within the TRK kinase domain, a common mechanism of resistance, can impact the binding affinity of Larotrectinib Sulfate. Understanding the cross-resistance profile between different generations of TRK inhibitors is critical for developing effective treatment strategies and managing potential resistance in patients.

Q4: What are the challenges in developing an efficient "pediatric developmental model" for drugs like Larotrectinib Sulfate, as mentioned in the research?

A: Research highlights the need for a more efficient and less resource-intensive "pediatric developmental model" for new active substances (ASs) like Larotrectinib Sulfate []. The existing process often involves lengthy and costly clinical trials, sometimes with limited success in achieving pediatric indication extensions. The study argues for a model that integrates predictive preclinical studies and innovative clinical trial designs to streamline the development process, particularly for targeting pediatric cancers like neuroblastoma. This highlights a critical need for collaboration between scientific and regulatory bodies to ensure safe and effective therapies are accessible to younger patient populations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。